3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one 3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 2098071-62-4
VCID: VC3213205
InChI: InChI=1S/C12H20ClNO2/c1-16-8-10-7-14(11(15)3-6-13)9-12(10)4-2-5-12/h10H,2-9H2,1H3
SMILES: COCC1CN(CC12CCC2)C(=O)CCCl
Molecular Formula: C12H20ClNO2
Molecular Weight: 245.74 g/mol

3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one

CAS No.: 2098071-62-4

Cat. No.: VC3213205

Molecular Formula: C12H20ClNO2

Molecular Weight: 245.74 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one - 2098071-62-4

Specification

CAS No. 2098071-62-4
Molecular Formula C12H20ClNO2
Molecular Weight 245.74 g/mol
IUPAC Name 3-chloro-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one
Standard InChI InChI=1S/C12H20ClNO2/c1-16-8-10-7-14(11(15)3-6-13)9-12(10)4-2-5-12/h10H,2-9H2,1H3
Standard InChI Key GDFZHGWUWNRQCZ-UHFFFAOYSA-N
SMILES COCC1CN(CC12CCC2)C(=O)CCCl
Canonical SMILES COCC1CN(CC12CCC2)C(=O)CCCl

Introduction

3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is a complex organic compound characterized by its unique structure, which includes a chloro group, a spirocyclic framework, and a methoxymethyl substituent. This compound belongs to the class of ketones, specifically a substituted propanone, and is classified as an azabicyclic compound due to the presence of the azaspiro framework .

Synthesis

The synthesis of 3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one involves multi-step organic reactions. The general approach requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like chromatography are often employed for purification.

Chemical Reactions

This compound can undergo various chemical reactions typical for ketones and halogenated compounds. These reactions are often facilitated by specific catalysts or conditions that enhance reactivity without compromising the integrity of the spirocyclic structure.

Biological Activity and Potential Applications

Research indicates that compounds with similar structures have shown significant activity against various pathogens and oxidative stress-related diseases, suggesting potential therapeutic applications. The mechanism of action typically involves interaction with biological targets such as enzymes or receptors.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activity. The presence of the spiro structure allows for conformational flexibility, which can influence binding affinity and selectivity. Further research is needed to fully explore its therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator